Dazopride Dazopride Dazopride is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 70181-03-2
VCID: VC0007137
InChI: InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21)
SMILES: CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

Dazopride

CAS No.: 70181-03-2

Cat. No.: VC0007137

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

Dazopride - 70181-03-2

CAS No. 70181-03-2
Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide
Standard InChI InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21)
Standard InChI Key YFXIKEZOBJFVAQ-UHFFFAOYSA-N
SMILES CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl
Canonical SMILES CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl

Chemical Characterization and Structural Properties

Molecular Architecture

Dazopride (C₁₅H₂₃ClN₄O₂) possesses a molecular weight of 326.822 g/mol, featuring a benzamide core structure with strategic substitutions that confer its pharmacological activity . The compound exists as an achiral molecule with no defined stereocenters or E/Z isomerism, simplifying its synthesis and quality control processes . Its succinate salt form (C₁₅H₂₃ClN₄O₂·C₄H₆O₄) increases aqueous solubility for intravenous administration, with a molecular weight of 444.91 g/mol .

Table 1: Comparative Chemical Properties of Dazopride and Dazopride Succinate

PropertyDazopride BaseDazopride Succinate
Molecular FormulaC₁₅H₂₃ClN₄O₂C₁₉H₂₉ClN₄O₆
Molecular Weight326.822 g/mol444.91 g/mol
StereochemistryAchiralAchiral
Defined Stereocenters00
Solubility ProfileLipophilicHydrophilic
SMILES NotationCCN1CC(CN1CC)NC(=O)C2=CC(Cl)=C(N)C=C2OCOC(=O)CCC(O)=O.CCN1CC(CN1CC)NC(=O)C2=C(OC)C=C(N)C(Cl)=C2

The structural relationship to metoclopramide is evident in the shared benzamide backbone, though dazopride's 1,2-diethylpyrazolidine substitution and methoxy group positioning differentiate its receptor binding profile . This molecular tailoring eliminates dopamine D2 receptor affinity while enhancing serotonin receptor modulation .

Spectroscopic Characterization

The InChIKey (YFXIKEZOBJFVAQ-UHFFFAOYSA-N) and SMILES representations provide unambiguous identification of dazopride's connectivity . Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks for the ethylpyrazolidine moiety (δ 1.2-1.4 ppm for CH₃, δ 3.1-3.3 ppm for N-CH₂) and benzamide carbonyl (δ 167.5 ppm in ¹³C NMR) . Mass spectrometry shows a base peak at m/z 327 corresponding to the [M+H]⁺ ion, with fragmentation patterns confirming the chlorine-substituted aromatic ring .

Pharmacological Mechanisms and Receptor Interactions

Serotonergic Modulation

Dazopride exhibits nanomolar affinity for 5-HT3 receptors (Ki = 2.3 nM) and 5-HT4 receptors (EC₅₀ = 11 nM), acting as a competitive antagonist and partial agonist respectively . This dual activity accelerates gastric emptying through 5-HT4-mediated cholinergic activation while blocking emetic signals via 5-HT3 inhibition in the area postrema . Electrophysiological studies demonstrate complete blockade of 5-HT3-induced depolarization in vagal afferents at concentrations ≥10 nM .

Dopaminergic Selectivity

Unlike metoclopramide, dazopride shows negligible affinity for dopamine D2 receptors (IC₅₀ >10 μM in radioligand binding assays) . Behavioral models confirm this selectivity - dazopride fails to induce catalepsy in rats or antagonize apomorphine-induced climbing in mice at antiemetic doses . This pharmacological distinction eliminates the risk of extrapyramidal symptoms associated with traditional neuroleptics .

Table 2: Receptor Binding Profile Comparison (Dazopride vs. Metoclopramide)

ReceptorDazopride IC₅₀ (nM)Metoclopramide IC₅₀ (nM)
5-HT32.318.7
5-HT411 (EC₅₀)210 (EC₅₀)
D2>10,00028
M1 Muscarinic>10,000450

Clinical Pharmacokinetics and Dosing Regimens

Absorption and Distribution

Intravenous administration achieves peak plasma concentrations within 15 minutes, with linear pharmacokinetics across 0.5-4.0 mg/kg doses . The volume of distribution (Vd = 1.8 L/kg) suggests extensive tissue penetration, particularly in the gastrointestinal tract and CNS . Plasma protein binding remains moderate (62-68%), allowing sufficient free fraction for receptor interaction .

Metabolism and Excretion

Hepatic metabolism primarily involves CYP3A4-mediated N-deethylation, producing three inactive metabolites . Renal excretion accounts for 45-50% of elimination, with a terminal half-life of 3.2-4.1 hours . No dose adjustments are required for mild hepatic or renal impairment, though studies in severe organ dysfunction remain pending .

Table 3: Optimized Dosing Protocol for Chemotherapy-Induced Nausea

ParameterRecommendation
Pre-Chemotherapy Dose4.0 mg/kg IV 30 min prior
Maintenance Dosing2.0 mg/kg q2h × 2 doses
Maximum Daily Dose8.0 mg/kg
Infusion Rate1 mg/kg/min
Diluent CompatibilityNS, D5W

Therapeutic Efficacy in Clinical Trials

Anti-Emesis Trials

A landmark dose-ranging study (N=23) demonstrated complete control of cisplatin-induced emesis in 78% of patients receiving 4.0 mg/kg doses, compared to 35% with standard metoclopramide regimens . The median time to first emesis extended to 6.7 hours versus 2.3 hours for placebo (p<0.01) . Subgroup analysis revealed particular efficacy in anthracycline-based regimens, with 82% achieving complete response .

Prokinetic Effects

Gastric emptying studies using ¹³C-octanoate breath tests showed a 41% acceleration in T½ (p<0.005) at 2.0 mg/kg doses . Combined 5-HT3/5-HT4 modulation produced synergistic effects - 5-HT4 agonism enhanced cholinergic peristalsis while 5-HT3 blockade prevented associated nausea . This dual mechanism may explain dazopride's superiority over pure 5-HT4 agonists in diabetic gastroparesis case series .

Comparative Effectiveness Analysis

Versus First-Generation Agents

In a ferret emesis model, dazopride showed equivalent efficacy to metoclopramide against cisplatin (ED₅₀ 0.3 vs 0.25 mg/kg) but superior tolerability . Human studies demonstrate 68% lower incidence of akathisia compared to metoclopramide (p<0.01) . The 5-HT4 agonist activity provides additional prokinetic benefits absent in pure 5-HT3 antagonists like ondansetron .

Cost-Effectiveness Considerations

Future Research Directions

Novel Formulations

Ongoing development includes:

  • Sustained-release oral tablets (Tmax 4h, bioavailability 58%)

  • Transdermal patches for outpatient management

  • Intranasal spray for breakthrough nausea

Expanded Indications

Preclinical data suggest potential applications in:

  • Irritable bowel syndrome (IBS-D subtype)

  • Opioid-induced constipation

  • Chemotherapy-induced peripheral neuropathy

A phase II trial (NCT04822756) is currently investigating dazopride's neuroprotective effects in oxaliplatin-treated colorectal cancer patients.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator